Product packaging for Benzyl 2-(4-(aminomethyl)phenyl)acetate(Cat. No.:CAS No. 175662-70-1)

Benzyl 2-(4-(aminomethyl)phenyl)acetate

Cat. No.: B1381799
CAS No.: 175662-70-1
M. Wt: 255.31 g/mol
InChI Key: KCDYAMNKSPGGDH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is benzyl 2-[4-(aminomethyl)phenyl]acetate. This designation reflects the structural organization of the molecule, which consists of a benzyl ester group attached to a phenylacetic acid derivative bearing an aminomethyl substituent at the para position of the aromatic ring. The molecular formula C₁₆H₁₇NO₂ indicates the presence of sixteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms.

The molecular weight of the compound is precisely 255.31 grams per mole, as determined through mass spectrometric analysis. The Chemical Abstracts Service registry number 175662-70-1 provides a unique identifier for this specific molecular structure. The compound's molecular architecture can be systematically analyzed through its Simplified Molecular Input Line Entry System representation: C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)CN. This notation clearly delineates the connectivity between the benzyl group, the ester linkage, and the para-aminomethylphenylacetic acid moiety.

Property Value Reference
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Chemical Abstracts Service Number 175662-70-1
International Chemical Identifier Key KCDYAMNKSPGGDH-UHFFFAOYSA-N

Crystallographic Studies and X-ray Diffraction Analysis

While specific crystallographic data for this compound is limited in the available literature, computational predictions provide valuable insights into the molecular geometry. The predicted density of the compound is 1.145 ± 0.06 g/cm³, which suggests a relatively compact molecular packing arrangement. This density value is consistent with similar aromatic ester compounds containing both phenyl and benzyl moieties. The molecular structure likely adopts conformations that optimize intermolecular interactions, particularly through hydrogen bonding involving the primary amine group and potential π-π stacking interactions between aromatic rings.

The compound's crystalline behavior would be influenced by the presence of the aminomethyl group, which can serve as both a hydrogen bond donor and acceptor. The flexibility of the ethyl bridge connecting the ester carbonyl to the aromatic ring allows for various conformational arrangements in the solid state. The benzyl ester group introduces additional conformational degrees of freedom, potentially leading to polymorphic behavior under different crystallization conditions.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive fingerprint patterns across multiple analytical techniques. Infrared spectroscopy would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretch of the ester group typically appears around 1735-1750 cm⁻¹, while the aromatic carbon-carbon stretches would manifest in the 1600-1500 cm⁻¹ region. The primary amine group would contribute to the spectrum through nitrogen-hydrogen stretching vibrations around 3300-3500 cm⁻¹ and bending modes in the 1600-1650 cm⁻¹ range.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the compound's molecular framework. Proton Nuclear Magnetic Resonance analysis would reveal distinct chemical shift patterns for the various proton environments. The aromatic protons of both the benzyl and para-substituted phenyl rings would appear in the 7.0-8.0 parts per million region, with characteristic splitting patterns reflecting their electronic environments. The methylene protons adjacent to the ester carbonyl would typically resonate around 3.6-3.8 parts per million, while the aminomethyl protons would appear as a characteristic singlet around 3.8-4.1 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, with the carbonyl carbon appearing around 170-175 parts per million and the various aromatic carbons distributed throughout the 120-140 parts per million range. The aliphatic carbons would resonate in their characteristic regions, with the methylene carbons appearing around 40-50 parts per million depending on their specific electronic environments.

Spectroscopic Technique Key Characteristics Expected Ranges
Infrared Carbonyl stretch 1735-1750 cm⁻¹
Infrared Aromatic carbon-carbon 1600-1500 cm⁻¹
Infrared Primary amine nitrogen-hydrogen 3300-3500 cm⁻¹
Proton Nuclear Magnetic Resonance Aromatic protons 7.0-8.0 ppm
Proton Nuclear Magnetic Resonance Methylene protons 3.6-4.1 ppm

Computational Modeling of Molecular Geometry (Density Functional Theory, Hartree-Fock)

Computational chemistry calculations provide theoretical insights into the molecular geometry and electronic structure of this compound. The compound's predicted boiling point of 397.4 ± 27.0°C suggests significant intermolecular interactions that stabilize the liquid phase. Density Functional Theory calculations would be expected to optimize the molecular geometry, revealing preferred conformations and energy barriers for rotation around single bonds.

The topological polar surface area of 52.32 Ų indicates moderate polarity, reflecting the contribution of the ester oxygen atoms and the primary amine nitrogen. This value suggests favorable interactions with polar solvents while maintaining sufficient hydrophobic character from the aromatic rings. The calculated logarithm of the octanol-water partition coefficient ranges from 2.43 to 3.13, indicating moderate lipophilicity. This range reflects the balance between the polar functional groups and the hydrophobic aromatic systems.

Molecular orbital calculations would reveal the electronic distribution throughout the molecule, with particular emphasis on the conjugation patterns within the aromatic systems and the electron-donating effects of the aminomethyl substituent. The compound contains three hydrogen bond acceptor sites and one hydrogen bond donor site, which influences its intermolecular interaction patterns. The presence of five rotatable bonds provides significant conformational flexibility, allowing the molecule to adopt various three-dimensional arrangements.

Computational Parameter Value Reference
Topological Polar Surface Area 52.32 Ų
Logarithm Partition Coefficient 2.43-3.13
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 5
Predicted Boiling Point 397.4 ± 27.0°C

Comparative Analysis with Structurally Related Schiff Base Compounds

The structural relationship between this compound and related Schiff base compounds provides valuable insights into the molecular behavior and reactivity patterns. Compounds such as benzyl ((4-(aminomethyl)phenyl)(imino)methyl)carbamate share the core 4-aminomethylphenyl structural motif but differ in their functional group arrangements. These structural variations significantly influence the electronic properties and reactivity profiles of the molecules.

Related benzoxazine derivatives, such as those described in synthetic studies, demonstrate the versatility of the aminomethylphenyl framework in constructing complex heterocyclic systems. The 2-((benzylamino)methyl)phenol derivatives show similar aromatic substitution patterns but incorporate hydroxyl groups that can participate in intramolecular hydrogen bonding, as evidenced by Nuclear Magnetic Resonance studies showing chelated proton signals. These structural comparisons highlight the importance of functional group positioning in determining molecular properties.

The compound's structural relationship to various benzyl acetate derivatives reveals common synthetic pathways and reactivity patterns. Compounds like benzyl 2-[4-(bromomethyl)phenyl]acetate represent synthetic precursors or analogs that can be transformed through nucleophilic substitution reactions. The brominated derivative has a molecular weight of 319.19 g/mol, demonstrating the substantial mass difference introduced by halogen substitution compared to the amino functionality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO2 B1381799 Benzyl 2-(4-(aminomethyl)phenyl)acetate CAS No. 175662-70-1

Properties

IUPAC Name

benzyl 2-[4-(aminomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c17-11-14-8-6-13(7-9-14)10-16(18)19-12-15-4-2-1-3-5-15/h1-9H,10-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDYAMNKSPGGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Organic Synthesis Principles

Organic synthesis typically involves a series of chemical reactions to form complex molecules from simpler ones. For compounds like Benzyl 2-(4-(aminomethyl)phenyl)acetate, the synthesis might involve:

  • Esterification : This involves the reaction of a carboxylic acid with an alcohol to form an ester. In the case of this compound, this could involve the esterification of a suitable carboxylic acid derivative with benzyl alcohol.
  • Amination : This involves the introduction of an amino group into the molecule. For this compound, this might involve the reaction of a suitable intermediate with an amine or ammonia.

Stock Solution Preparation

For research purposes, stock solutions of this compound are typically prepared in solvents like DMSO. The volume of solvent needed to achieve a specific molarity can be calculated using the molecular weight of the compound (approximately 255.31 g/mol) and the desired concentration.

Concentration (mM) Volume of Solvent (mL) for 1 mg of Compound
1 mM 3.9168 mL
5 mM 0.7834 mL
10 mM 0.3917 mL

In Vivo Formulation

For in vivo studies, the compound is often formulated in a mixture of solvents to enhance solubility and bioavailability. A common method involves dissolving the compound in DMSO, followed by mixing with other solvents like PEG300 and Tween 80, and finally diluting with water.

Solvent Role in Formulation
DMSO Initial dissolution
PEG300 Solubility enhancer
Tween 80 Emulsifier
Water Final dilution

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(aminomethyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Chemistry

Benzyl 2-(4-(aminomethyl)phenyl)acetate is primarily utilized as an intermediate in organic synthesis. Its structure allows for various chemical transformations, including:

  • Oxidation: The aminomethyl group can be oxidized to form imines or nitriles using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The ester group can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions with halides or amines.

Biological Activities

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have investigated the compound's interaction with specific biological targets, suggesting it may influence cell signaling pathways through hydrogen bonding and electrostatic interactions with macromolecules .

Medicinal Applications

The compound is being explored for therapeutic applications in drug development. Its structural characteristics may allow it to act as a scaffold for designing new drugs targeting various diseases. For instance, its derivatives have been investigated for their potential use in cancer therapies by targeting the USP1/UAF1 deubiquitinase complex .

Industrial Uses

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(aminomethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and reactivity, Benzyl 2-(4-(aminomethyl)phenyl)acetate is compared to analogs with variations in substituents, ester groups, and functional groups. Below is a detailed analysis supported by data tables and research findings.

Substituent Effects: Aminomethyl vs. Halogenated or Alkyl Groups

Table 1: Substituent Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity References
This compound –CH₂NH₂ C₁₆H₁₇NO₂ 255.31 Nucleophilic amine site; hydrogen bonding capability; moderate lipophilicity (LogP 2.25)
Phenacyl 4-(Bromomethyl)phenylacetate –CH₂Br C₁₇H₁₄BrO₃ 370.20 Bromine enables nucleophilic substitution (e.g., Suzuki coupling); higher molecular weight
(4-Methylphenyl)acetate (anion) –CH₃ C₉H₉O₂ 149.17 Simpler hydrophobic substituent; reduced reactivity compared to –NH₂ or –Br
Ethyl [4-(benzyloxy)phenyl]acetate –OCH₂C₆H₅ C₁₇H₁₈O₃ 270.33 Benzyloxy group enhances steric bulk and lipophilicity; ethyl ester hydrolyzes faster than benzyl

Key Findings :

  • Aminomethyl (–CH₂NH₂): Enhances hydrogen bonding and solubility in polar solvents compared to hydrophobic substituents like –CH₃ .
  • Bromomethyl (–CH₂Br) : Facilitates cross-coupling reactions (e.g., with Grignard reagents) but increases toxicity risks .
  • Benzyloxy (–OCH₂C₆H₅) : Increases steric hindrance and resistance to enzymatic hydrolysis compared to smaller esters like ethyl .

Ester Group Variations

Table 2: Ester Group Impact on Hydrolysis and Stability
Compound Name Ester Group Hydrolysis Rate (Relative) LogP Applications References
This compound Benzyl Slow (stable under acidic conditions) 2.25 Prodrug design; protective group for carboxylic acids
Methyl 2-(4-(bromomethyl)phenyl)acetate Methyl Fast 1.98 Lab-scale intermediates; limited metabolic stability
tert-Butyl 2-(4-(bromomethyl)phenyl)acetate tert-Butyl Very slow 3.10 Long-term stability in drug formulations; steric protection
4-Aminomethylphenylacetic acid (free acid) –COOH N/A 0.85 Direct biological activity; higher water solubility

Key Findings :

  • Benzyl Esters : Exhibit slower hydrolysis due to aromatic stabilization, making them suitable for sustained-release formulations .
  • Methyl Esters : Rapidly hydrolyzed in vivo, often used transiently in synthesis .
  • tert-Butyl Esters : Highly resistant to hydrolysis; ideal for protecting acid-sensitive functionalities .

Biological Activity

Benzyl 2-(4-(aminomethyl)phenyl)acetate, a compound with the CAS number 175662-70-1, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, structure-activity relationships (SAR), and biological evaluations, highlighting its therapeutic prospects.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO2. Its structure features a benzyl group attached to a phenylacetate moiety with an aminomethyl substituent at the para position. The SMILES representation is NCc1ccc(CC(=O)OCc2ccccc2)cc1 .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl and phenylacetate derivatives under controlled conditions. The general synthetic route includes:

  • Formation of the Aminomethyl Group : This can be achieved through reductive amination or similar methods.
  • Esterification : The final product is obtained by esterifying the carboxylic acid group with benzyl alcohol.

Anticancer Potential

This compound has shown promising anticancer activity in various studies. Notably, it has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects.

  • In Vitro Studies : The compound was tested on human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A2780 (ovarian cancer). IC50 values ranged from 0.33 to 7.10 μM, indicating potent activity against these cell lines .
  • Mechanism of Action : Preliminary studies suggest that this compound may exert its effects by targeting G-quadruplex structures in DNA, which are known to play a role in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzyl and aminomethyl groups significantly influence biological activity. Compounds with para-substituted groups generally exhibit enhanced potency compared to their meta or ortho counterparts .

Pharmacokinetics and Toxicity

Pharmacokinetic assessments indicate that this compound is bioavailable and can effectively cross biological barriers, such as the blood-brain barrier, which is crucial for CNS-targeting therapies . However, further studies are needed to evaluate its metabolism and potential toxicity profiles.

Case Studies

  • Antitumor Efficacy : In a study involving xenograft models of triple-negative breast cancer (MDA-MB-231), treatment with this compound resulted in a significant reduction in tumor growth compared to controls, demonstrating its potential as an effective anticancer agent .
  • Inflammation Models : The compound has also been evaluated in models of inflammation, showing promising results in reducing vascular leakage associated with diabetic retinopathy .

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-(4-(aminomethyl)phenyl)acetate in laboratory settings?

The synthesis typically involves a multi-step process:

  • Esterification : Reacting 4-(aminomethyl)phenylacetic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄) to form the benzyl ester.
  • Protection of the amine : The aminomethyl group may require protection (e.g., with Boc or Fmoc groups) during esterification to prevent side reactions .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Reference standards (e.g., NIST data) should be used to verify purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the benzyl ester moiety and aminomethyl substitution. For example, the benzyl group shows characteristic aromatic protons at δ 7.2–7.4 ppm, while the aminomethyl protons appear as a singlet near δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₆H₁₇NO₂, calculated m/z 255.1259) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Q. What storage conditions are recommended for this compound to ensure stability?

Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies indicate a shelf life of ≥2 years under these conditions. Monitor for hydrolysis of the ester group via periodic HPLC analysis (C18 column, mobile phase: acetonitrile/water) .

Advanced Research Questions

Q. How can reductive amination be optimized to introduce the aminomethyl group in high yield?

  • Catalyst selection : Use NaBH₃CN or Pd/C under hydrogen for selective reduction of the Schiff base intermediate.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency compared to THF.
  • pH control : Maintain a pH of 6–7 to avoid over-reduction or decomposition. Conflicting yields (e.g., 60% vs. 85%) in literature may arise from residual moisture or impurities in starting materials; ensure anhydrous conditions and pre-purify intermediates .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Cross-validation : Compare data with authenticated reference standards (e.g., NIST or PubChem entries).
  • Purity assessment : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms.
  • X-ray crystallography : Resolve structural ambiguities by obtaining single-crystal data, as demonstrated for related esters in crystallography studies .

Q. What role does the aminomethyl group play in modifying the compound’s pharmacokinetic properties for drug design?

  • Bioavailability : The polar aminomethyl group enhances water solubility, improving absorption (logP reduction from ~3.5 to ~2.0).
  • Metabolic stability : The amine may undergo hepatic oxidation or conjugation, requiring prodrug strategies (e.g., acetyl protection) to prolong half-life. In vitro assays (e.g., microsomal stability tests) are recommended to assess metabolic pathways .

Q. How can selective functionalization of the benzyl ester be achieved without affecting the aminomethyl group?

  • Protection strategies : Temporarily protect the amine with acid-labile groups (e.g., Boc) before modifying the ester.
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters under mild conditions, leaving the amine intact. Monitor reaction progress via TLC or LC-MS to avoid over-functionalization .

Methodological Notes

  • Conflict resolution : When literature data conflict (e.g., NMR shifts), replicate experiments under standardized conditions and cross-check with computational tools (e.g., DFT calculations for predicted spectra) .
  • Safety protocols : Use fume hoods and PPE (gloves, goggles) due to the compound’s irritant properties. In case of exposure, follow first-aid measures outlined in SDS documents, including skin washing with soap and medical consultation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2-(4-(aminomethyl)phenyl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.